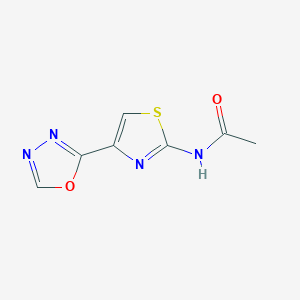

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the hydrazide derivative on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N-((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo[d]thiazol-2-amine .Molecular Structure Analysis

Thiazoles have three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Antibacterial and Antifungal Activities

- A study highlighted the synthesis of a novel series of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives, including compounds with the 1,3,4-oxadiazole moiety, which exhibited significant antibacterial and antifungal activities against a range of microorganisms such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

- Another research effort synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which showed antimicrobial activity against selected microbes, demonstrating the therapeutic potential of such compounds (Gul et al., 2017).

Anticancer Activities

- Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed compounds with significant anticonvulsant activities, hinting at their potential utility in treating epilepsy (Nath et al., 2021).

- A study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds demonstrated powerful cytotoxic results against breast cancer cell lines, underlining the anticancer potential of 1,3,4-oxadiazole derivatives (Abu-Melha, 2021).

Future Directions

The future directions for “N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, they could be used as lead compounds for rational drug designing .

Mechanism of Action

Target of Action

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide is a synthetic compound that has been found to exhibit significant biological activitySimilar compounds have shown moderate inhibition activity againstColletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . These are all pathogenic fungi, suggesting that the compound may act on targets within these organisms.

Mode of Action

It is known that similar compounds interact with their targets by inhibiting key enzymes or disrupting essential biological processes . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the pathogenic fungi.

Biochemical Pathways

It can be inferred that the compound interferes with the normal functioning of the fungi, possibly by disrupting cell wall synthesis, protein synthesis, or other vital processes . The downstream effects of these disruptions would likely include inhibited growth and eventual death of the fungi.

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of essential cellular processes in the target fungi, leading to inhibited growth and proliferation . At the molecular level, the compound may interact with key enzymes or other targets, altering their function and disrupting normal biochemical processes.

Properties

IUPAC Name |

N-[4-(1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c1-4(12)9-7-10-5(2-14-7)6-11-8-3-13-6/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFRXXHQYPAMJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=NN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)

![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2375488.png)

![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)